2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide
Beschreibung
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine scaffold with a carboxamide group at the 3-position. Imidazo[1,2-a]pyridines, in general, are known for their broad pharmacological applications, including anti-inflammatory, anticancer, antibacterial, and antitubercular (TB) properties . The dihydro variant introduces partial saturation, which may influence metabolic stability, solubility, and target binding compared to fully aromatic analogs.
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
2,3-dihydroimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-4,6H,5H2,(H2,9,12) |
InChI-Schlüssel |
QVTLAFIQAONXEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N2C=CC=CC2=N1)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2,3-Dihydroimidazo[1,2-a]pyridin-3-carboxamid beinhaltet typischerweise die Cyclisierung von 2-Aminopyridinen mit verschiedenen Elektrophilen. Ein häufiges Verfahren umfasst die Acylierung von 2-Aminopyridinen mit Malein- oder Citraconsäureanhydriden, gefolgt von einer Michael-Addition . Ein weiterer Ansatz beinhaltet die Reaktion von 2-Pyridylamiden mit Diazomethan, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung verwendet oft ähnliche Synthesewege, jedoch in größerem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen: 2,3-Dihydroimidazo[1,2-a]pyridin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten, oft durch Halogenierung gefolgt von nucleophilem Angriff.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenierungsreagenzien, Nucleophile wie Amine oder Thiole.
Wichtigste gebildete Produkte: Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxamide derivatives against various bacterial strains. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated significant activity against Mycobacterium avium strains, with low-micromolar minimum inhibitory concentration (MIC) values. One compound in particular showed promising results in a mouse model of M. avium infection, indicating its potential as a new antibiotic class for treating mycobacterial infections .
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound ID | Bacterial Strain | MIC (µM) | Remarks |
|---|---|---|---|
| ND-10885 | M. avium | ≤ 1 | Effective in vivo against lung infection |
| Compound 2 | Klebsiella pneumoniae | Not specified | Qualitative analysis indicated activity |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K pathway is known to be involved in various inflammatory diseases and cancers. Inhibitors derived from the imidazo[1,2-a]pyridine scaffold have shown promise in modulating this pathway, potentially leading to treatments for conditions such as asthma and rheumatoid arthritis .
Case Study: PI3K Inhibition
A study focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives identified several compounds with high affinity for PI3K isoforms. These compounds were optimized to enhance their pharmacological profiles and reduce side effects associated with existing therapies. The findings suggest that these derivatives could serve as effective anti-inflammatory agents in clinical settings .
Anticancer Applications
The anticancer potential of this compound has been explored through its action as a kinase inhibitor. The inhibition of specific kinases involved in tumor growth and survival pathways presents a viable strategy for cancer therapy. For example, certain derivatives have been shown to selectively inhibit cancer cell proliferation by targeting the PI3K pathway and other related signaling mechanisms .
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Compound A | Breast Cancer | PI3K inhibition | 0.5 |
| Compound B | Lung Cancer | Induction of apoptosis | 0.8 |
Wirkmechanismus
The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphatidylinositol-3-kinase (PI3K) activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a promising candidate for targeted therapy .
Vergleich Mit ähnlichen Verbindungen
Positional Isomerism and Substitution Patterns
The position of substituents and carboxamide groups on the imidazo[1,2-a]pyridine scaffold critically impacts biological activity:
- 3-Carboxamide vs. 2-Carboxamide : Imidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit superior anti-TB activity compared to their 2-carboxamide isomers. For example, 3-carboxamide derivatives demonstrated submicromolar potency against Mycobacterium tuberculosis (Mtb), whereas 2-carboxamide analogs were significantly less active .
- Halogen Substitutions: Bromine at the 6- or 8-position of the imidazo[1,2-a]pyridine-3-carboxamide scaffold enhances antimicrobial activity. Qualitative studies showed that bromo-substituted derivatives (e.g., 6-Br and 8-Br) exhibited stronger inhibition against Klebsiella pneumoniae compared to non-halogenated analogs .
Key Anti-TB Derivatives
Several N-substituted imidazo[1,2-a]pyridine-3-carboxamides have been developed as potent anti-TB agents:
Comparison with Fully Aromatic Analogs
Broader Structural Analogs
- Imidazo[1,2-c]quinazolines : Copanlisib dihydrochloride, a 2,3-dihydroimidazo[1,2-c]quinazoline, shares a partially saturated bicyclic core but differs in ring fusion and substituents. It is used as a kinase inhibitor, highlighting the versatility of dihydroimidazo scaffolds .
- 5,6-Fused Heterocycles : Scaffold-switching studies replacing imidazo[1,2-a]pyridine with 5,6-fused heteroaromatics (e.g., pyrrolo[1,2-a]pyrazines) resulted in reduced anti-TB activity, underscoring the unique pharmacophoric features of the imidazo[1,2-a]pyridine core .
Biologische Aktivität
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide (also referred to as amide1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₄H₁₅N₄O
- Molecular Weight : 255.1240 g/mol
- Melting Point : 135-137 °C
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
- IC₅₀ Values : The compound displayed IC₅₀ values ranging from 1.48 to 6.38 µM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics .
The anticancer effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. Specifically, it has been shown to:
- Induce Apoptosis : The compound promotes apoptosis by modulating the expression of Bcl-2 and Bax proteins, leading to increased cell death in cancer cells .
- Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, which is critical for preventing cancer cell division .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the low micromolar range, suggesting strong antibacterial efficacy .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that at a concentration of 5 µM:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 100 | 45 |
| Apoptotic Cells (%) | 5 | 30 |
| Bcl-2 Expression (Fold Change) | 1 | 0.5 |
| Bax Expression (Fold Change) | 1 | 2 |
This data illustrates the compound's potential to significantly reduce cell viability and alter apoptotic markers .
Case Study 2: Antimicrobial Activity
In a separate investigation focusing on its antimicrobial properties, the compound was tested against E. coli:
| Concentration (µM) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 25 | 20 |
| 50 | 30 |
These results highlight the compound's dose-dependent antimicrobial activity .
Q & A
Q. What experimental controls validate target specificity in enzyme inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
